磷酸阿瑞匹坦二甲グルミン

描述

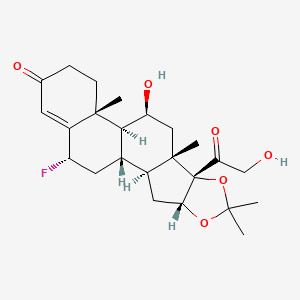

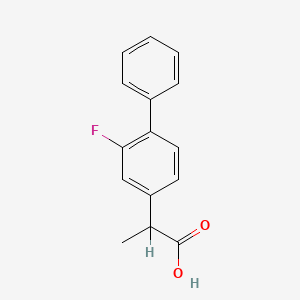

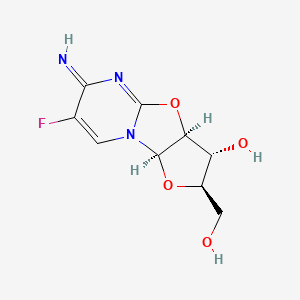

Fosaprepitant Dimeglumine is a water-soluble phosphorylated prodrug of aprepitant, which is rapidly converted to aprepitant in vivo following intravenous administration . Aprepitant is an antagonist of human substance P neurokinin 1 receptors and is used primarily for the prevention of nausea and vomiting associated with highly and moderately emetogenic chemotherapy .

科学研究应用

Fosaprepitant Dimeglumine is extensively used in the medical field, particularly in oncology, for the prevention of chemotherapy-induced nausea and vomiting. It is often used in combination with other antiemetic agents such as dexamethasone and serotonin 5-HT3 receptor antagonists . Additionally, it is being studied for its potential use in other conditions that involve substance P neurokinin 1 receptor pathways .

作用机制

Target of Action

Fosaprepitant dimeglumine primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

Fosaprepitant dimeglumine is a prodrug of aprepitant . Once administered, it is rapidly converted into aprepitant, which acts as an antagonist to the NK1 receptors . By blocking these receptors, aprepitant inhibits the binding of substance P, a neurotransmitter involved in inducing nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by fosaprepitant is the neurokinin pathway . Substance P, a key neurotransmitter in this pathway, binds to NK1 receptors to induce vomiting. By antagonizing these receptors, fosaprepitant prevents substance P binding, thereby inhibiting the vomiting reflex .

Pharmacokinetics

Fosaprepitant is rapidly converted into aprepitant in the body, with its blood concentration peaking at the end of the infusion . The main pharmacokinetic parameters are as follows: T max was 0.333 h; C max was 4.316 μg/mL; AUC 0-t is 2.090 h·μg·mL -1; AUC 0-∞ is 2.098 h·μg·mL -1 . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9 , which can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of fosaprepitant’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This is achieved through the antagonism of NK1 receptors, which inhibits the vomiting reflex triggered by substance P .

Action Environment

The efficacy and stability of fosaprepitant can be influenced by environmental factors. For instance, the reconstituted final drug solution is stable for 24 hours at ambient room temperature . Furthermore, the drug’s effectiveness can be affected by the emetogenicity of the chemotherapy being used . It has been found to be more effective as part of an antiemetic regimen in patients receiving highly emetogenic chemotherapy .

生化分析

Biochemical Properties

Fosaprepitant Dimeglumine acts as a therapeutic agent to treat chemotherapy-induced nausea and vomiting . It is rapidly converted to Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist . This interaction with the NK1 receptor is crucial for its role in biochemical reactions. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, and an inducer of CYP2C9 . These interactions with enzymes play a significant role in its metabolism .

Cellular Effects

Fosaprepitant Dimeglumine exerts its effects on various types of cells, primarily those undergoing chemotherapy. It prevents acute and delayed nausea and vomiting associated with chemotherapy treatment . The drug influences cell function by inhibiting the substance P/neurokinin 1 (NK1) receptor , which plays a key role in the vomiting reflex.

Molecular Mechanism

Fosaprepitant Dimeglumine, once converted to Aprepitant, acts as a selective high-affinity antagonist at substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .

Temporal Effects in Laboratory Settings

The effects of Fosaprepitant Dimeglumine over time in laboratory settings have been observed in several studies. It is known that Fosaprepitant Dimeglumine is rapidly converted to Aprepitant within 30 minutes after the end of infusion

Metabolic Pathways

Fosaprepitant Dimeglumine is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 . Seven metabolites of Aprepitant, which are only weakly active, have been identified in human plasma .

Transport and Distribution

It is known that Fosaprepitant Dimeglumine is administered intravenously , suggesting that it is distributed via the circulatory system.

Subcellular Localization

It is known that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors , indicating its presence in the central nervous system.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fosaprepitant meglumine involves the phosphorylation of aprepitant. The process typically includes the reaction of aprepitant with phosphoryl chloride in the presence of a base, followed by the addition of meglumine to form the final product .

Industrial Production Methods: Industrial production of fosaprepitant meglumine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Fosaprepitant Dimeglumine undergoes hydrolysis to convert into its active form, aprepitant. This hydrolysis occurs rapidly in vivo, making it an effective prodrug .

Common Reagents and Conditions: The hydrolysis reaction typically requires aqueous conditions and occurs at physiological pH. No additional reagents are necessary for this conversion .

Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant meglumine is aprepitant, which is the active antiemetic agent .

相似化合物的比较

- Aprepitant

- Rolapitant

- Netupitant

Comparison: Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant, providing a quick onset of action. Unlike aprepitant, which is administered orally, fosaprepitant meglumine is administered intravenously, making it suitable for patients who cannot take oral medications . Rolapitant and netupitant are also neurokinin 1 receptor antagonists but differ in their pharmacokinetic profiles and administration routes .

Fosaprepitant Dimeglumine stands out due to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting, its rapid conversion to the active form, and its suitability for intravenous administration .

属性

CAS 编号 |

265121-04-8 |

|---|---|

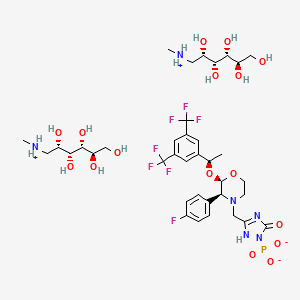

分子式 |

C30H39F7N5O11P |

分子量 |

809.6 g/mol |

IUPAC 名称 |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1 |

InChI 键 |

UGJUJYSRBQWCEK-GGXTVIBHSA-N |

SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

手性 SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

规范 SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MK0517; MK 0517; MK-0517; Fosaprepitant; Fosaprepitant dimeglumine; Emend; Inemend. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。